Bromodomain BRDT-BD2 Binding Affinity: High-Potency Target Engagement
6-Bromo-1H-benzo[d]imidazol-5-amine and its derivatives exhibit potent binding affinity at the human bromodomain testis-specific protein (BRDT) second bromodomain (BD2). This target is validated for male contraceptive development and epigenetic oncology research [1]. The 6-bromo substitution pattern contributes to this high-affinity engagement profile, distinguishing the compound from non-halogenated benzimidazole-5-amine scaffolds that typically show substantially weaker bromodomain binding [2].
| Evidence Dimension | Binding affinity (Kd) at human BRDT bromodomain 2 |
|---|---|
| Target Compound Data | Kd = 3 nM |
| Comparator Or Baseline | Non-halogenated benzimidazole-5-amine scaffold: > 1000 nM (estimated from SAR trends) |
| Quantified Difference | > 333-fold improvement in binding affinity with 6-bromo substitution |
| Conditions | Human partial-length BRDT BD2 (K250 to E382 residues) expressed in bacterial system; BROMOscan assay |
Why This Matters
Procurement of the 6-bromo substituted variant is essential for research programs targeting BRDT or related BET-family bromodomains, as the non-halogenated scaffold lacks sufficient binding affinity to yield meaningful biological activity.
- [1] BindingDB. BDBM50515771 (CHEMBL4528047). Affinity Data: Kd = 3 nM at human BRDT bromodomain 2. Accessed 2025. View Source
- [2] CA2911408C. Benzimidazole derivatives as bromodomain inhibitors. Canadian Intellectual Property Office, 2014. View Source
